2'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone

Descripción

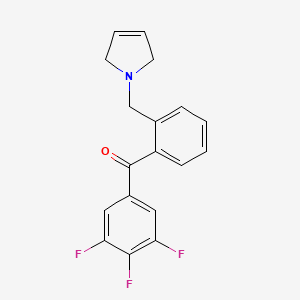

2'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone is a fluorinated benzophenone derivative featuring a pyrroline ring (a five-membered unsaturated nitrogen heterocycle) attached via a methyl group at the 2'-position of one phenyl ring and 3,4,5-trifluorination on the adjacent phenyl ring.

Propiedades

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-15-9-13(10-16(20)17(15)21)18(23)14-6-2-1-5-12(14)11-22-7-3-4-8-22/h1-6,9-10H,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOUCKVGRDBPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643958 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-86-5 | |

| Record name | Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with a pyrrolinomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

2’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2’-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Substituent Position Effects

- 2' vs. 3' Position: The positional isomerism between 2'-(3-pyrrolinomethyl) and 3'-(3-pyrrolinomethyl) analogs (e.g., CAS 898749-26-3) influences steric and electronic interactions.

- Parent Compound Comparison: The unsubstituted 3,4,5-trifluorobenzophenone (CAS 70028-88-5) lacks the pyrrolinomethyl group, resulting in lower molecular weight (236.19 g/mol) and reduced polarity compared to its substituted analogs .

Substituent Group Variations

- Pyrrolinomethyl vs. In contrast, the saturated pyrrolidinomethyl group (CAS 898775-12-7) offers greater stability and basicity due to the lone pair on nitrogen .

- Piperazinomethyl Substituent: The 4-methylpiperazinomethyl group (CAS 898762-54-4) adds a secondary amine and methyl group, enhancing solubility in acidic environments and broadening pharmacological utility (e.g., as seen in abiraterone acetate intermediates) .

Actividad Biológica

2'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound is characterized by a benzophenone structure with trifluoromethyl substitutions and a pyrrolinomethyl group. Its molecular formula is C16H14F3N, and it exhibits a significant degree of lipophilicity due to the trifluoromethyl group, which enhances its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It is hypothesized to modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.

Biological Activity

Research has indicated several biological activities associated with this compound:

| Activity | Description | References |

|---|---|---|

| Anticancer | Inhibits tumor cell growth in vitro; potential use in cancer therapy. | |

| Antimicrobial | Exhibits activity against various bacterial strains; potential as an antimicrobial agent. | |

| Anti-inflammatory | Reduces inflammation markers in cellular models; could be beneficial in treating inflammatory diseases. |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Anticancer Properties : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation through apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Antimicrobial Effects : In vitro tests revealed that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising potential for development as an antimicrobial agent.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential utility in managing inflammatory conditions.

Research Findings

Recent research findings highlight the following aspects:

- Pharmacokinetics : Studies indicate favorable absorption characteristics with moderate bioavailability.

- Toxicology : Initial toxicological assessments show low cytotoxicity at therapeutic concentrations.

- Synergistic Effects : Combination studies with existing pharmaceuticals suggest that this compound may enhance the efficacy of certain drugs while reducing their side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.